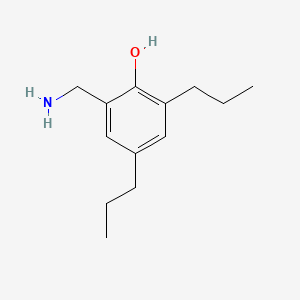
1,1-Bis(2-bromoethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-bromoethyl)cyclobutane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclobutane, where two bromine atoms are attached to the carbon atoms at the 1,1-positions of the cyclobutane ring.
Méthodes De Préparation
The synthesis of 1,1-Bis(2-bromoethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
1,1-Bis(2-bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and strong bases like potassium tert-butoxide for elimination . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Bis(2-bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism by which 1,1-Bis(2-bromoethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. In reduction reactions, the bromine atoms are removed, resulting in the formation of less substituted cyclobutane derivatives .
The molecular targets and pathways involved vary based on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to modifications that affect their function .
Comparaison Avec Des Composés Similaires
1,1-Bis(2-bromoethyl)cyclobutane can be compared with other similar compounds, such as:
1,1-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromocyclobutane: A cyclobutane derivative with bromine atoms at the 1,2-positions.
1,1-Dichloroethylcyclobutane: A similar compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propriétés
Numéro CAS |
1232431-78-5 |
|---|---|
Formule moléculaire |
C8H14Br2 |
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
1,1-bis(2-bromoethyl)cyclobutane |
InChI |
InChI=1S/C8H14Br2/c9-6-4-8(5-7-10)2-1-3-8/h1-7H2 |
Clé InChI |
MVHWISASIDUDAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



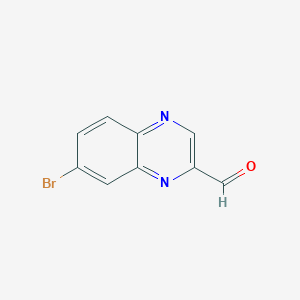
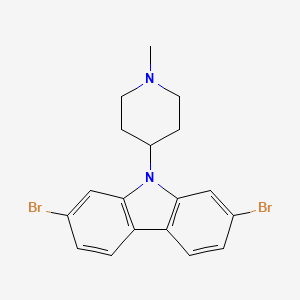

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
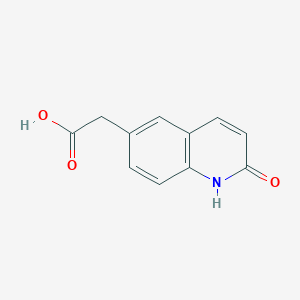
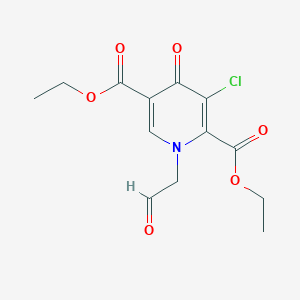
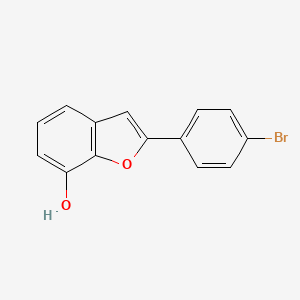

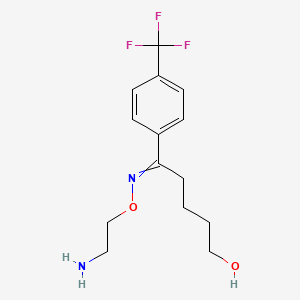
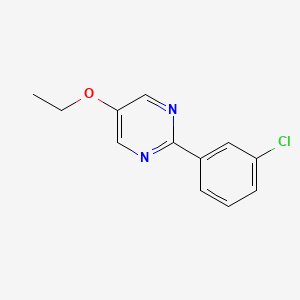
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
